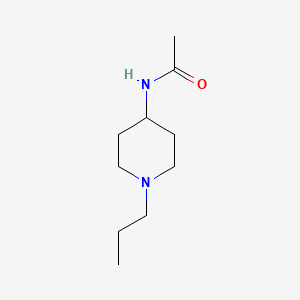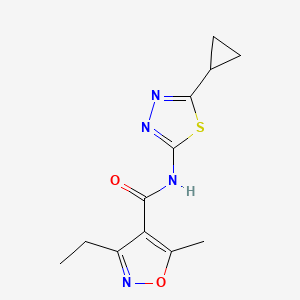
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)tetrahydro-2-furancarboxamide
Descripción general
Descripción
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)tetrahydro-2-furancarboxamide, also known as DMF-T, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMF-T belongs to the family of benzothiazole derivatives and has been shown to possess various biological activities, making it a promising candidate for use in drug development. In
Mecanismo De Acción
The exact mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)tetrahydro-2-furancarboxamide is not fully understood. However, studies have shown that this compound can selectively target cancer cells and induce apoptosis. This compound has also been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of inflammatory cytokines. This compound has also been shown to possess antimicrobial activity against various bacterial strains. In vivo studies have demonstrated that this compound can reduce tumor growth in mice and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)tetrahydro-2-furancarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly soluble in organic solvents, making it suitable for use in various assays. However, this compound has some limitations for use in lab experiments. It has low water solubility, which can limit its use in aqueous-based assays. This compound is also sensitive to light and can degrade over time, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research on N-(5,6-dimethyl-1,3-benzothiazol-2-yl)tetrahydro-2-furancarboxamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound and its potential use in combination with other chemotherapeutic agents. Another area of interest is the development of this compound as a fluorescent probe for the detection of metal ions. Further studies are needed to optimize the sensitivity and selectivity of this compound for different metal ions. Additionally, the antimicrobial activity of this compound warrants further investigation for its potential use in the development of new antibiotics.
Aplicaciones Científicas De Investigación
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)tetrahydro-2-furancarboxamide has been extensively studied for its potential use in various therapeutic applications. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions. The diverse range of biological activities exhibited by this compound makes it a promising candidate for use in drug discovery and development.
Propiedades
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8-6-10-12(7-9(8)2)19-14(15-10)16-13(17)11-4-3-5-18-11/h6-7,11H,3-5H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMPLUMAACROHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432020.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B4432025.png)
![1-(cyclopentylcarbonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4432028.png)
![N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B4432046.png)

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-5-(4-methyl-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4432066.png)



![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432098.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4432108.png)
